Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate

Descripción general

Descripción

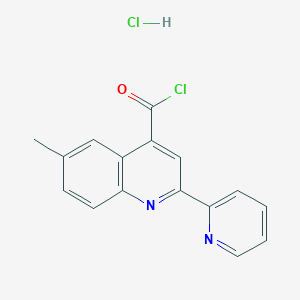

Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate. However, tetrazole compounds are generally synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction2. More research is needed to provide a detailed synthesis process for this specific compound.Molecular Structure Analysis

The molecular structure of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is based on its molecular formula, C11H12N4O21. However, the specific arrangement of these atoms and the bonds between them are not provided in the search results. Further research or experimental analysis would be needed to determine the exact molecular structure.

Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate. However, tetrazole compounds are generally involved in various chemical reactions. For example, they can be formed by cycloaddition reactions of sodium azide with organic nitriles2. More research is needed to identify the specific reactions that this compound can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate are not provided in the search results. Information such as melting point, boiling point, solubility, and stability would typically be part of this analysis. Further research or experimental analysis would be needed to determine these properties.Aplicaciones Científicas De Investigación

1. Electro-Optical Applications

- Summary of Application: Ethyl 4-amino benzoate, a similar compound, has been identified as a potential candidate for electro-optical applications . It is used in the growth of bulk size crystals using a single zone transparent resistive furnace .

- Methods of Application: The crystal growth process involves the use of an indigenously developed single zone transparent resistive furnace due to observed difficulties involved in its growth via a solution growth technique .

- Results or Outcomes: The grown crystal was examined using single crystal X-ray diffraction and it was found that it crystallized in an orthorhombic crystal system with the non-centrosymmetric space group P 2 1 2 1 2 1 . The crystal possesses reasonably good transmittance over the visible spectrum .

2. Pharmaceutical Applications

- Summary of Application: Tetrazoles, including Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They have diverse biological applications, predominantly in the area of material and medicinal chemistry .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that tetrazoles have a wide range of biological activities .

- Results or Outcomes: Tetrazoles have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

3. Anti-Juvenile Hormone Activity

- Summary of Application: Ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates and indoline derivatives were prepared as rigid congeners of ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), an anti-juvenile hormone (anti-JH) agent .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these compounds were tested for both anti-JH and JH activities in silkworm larvae .

- Results or Outcomes: Some of the compounds were found to induce higher percentages of precocious metamorphosis at high doses . Certain compounds also exhibited JH activity when topically applied to allatectomized 4th instar larvae .

4. Juvenile Hormone Titer Effect

- Summary of Application: Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates have been studied for their effect on the juvenile hormone titer in the hemolymph of the silkworm, Bombyx mori .

5. Anti-Juvenile Hormone Activity

- Summary of Application: Ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates and indoline derivatives were prepared as rigid congeners of ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), an anti-juvenile hormone (anti-JH) agent .

- Methods of Application: These compounds were tested for both anti-JH and JH activities in silkworm larvae .

- Results or Outcomes: In contrast to KF-13, the precocious metamorphosis-inducing activity of which decreased by increasing the applied doses, 1-n-propyl, 1-n-butyl (1c) and 1-benzyl (1d) derivatives were found to induce higher percentages of precocious metamorphosis at high doses . Compounds 1c and 1d also exhibited JH activity when topically applied to allatectomized 4th instar larvae .

6. Juvenile Hormone Titer Effect

Safety And Hazards

The safety data sheet (SDS) for Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate was not found in the search results. An SDS would typically provide information on the hazards of the compound, safe handling procedures, and emergency measures. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use1.

Direcciones Futuras

The future directions for research on Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate are not specified in the search results. The potential applications and research directions would depend on the properties and biological activity of the compound, which are not provided in the available information. Further research is needed to explore the potential uses and benefits of this compound.

Propiedades

IUPAC Name |

ethyl 4-(tetrazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-15-8-12-13-14-15/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNDZQDVWSSPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210336 | |

| Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate | |

CAS RN |

1706460-54-9 | |

| Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)

![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)

![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)

![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)

amine oxalate](/img/structure/B1396446.png)